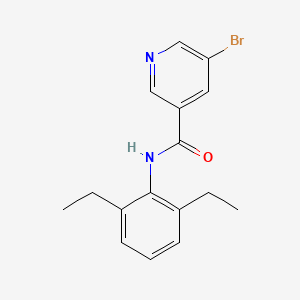
5-bromo-N-(2,6-diethylphenyl)nicotinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-bromo-N-(2,6-diethylphenyl)nicotinamide is a chemical compound with the molecular formula C16H17BrN2O . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of this compound consists of 16 carbon atoms, 17 hydrogen atoms, 1 bromine atom, 2 nitrogen atoms, and 1 oxygen atom . The exact mass is 275.99000 .Physical And Chemical Properties Analysis
The molecular weight of this compound is 333.22 . Unfortunately, other physical and chemical properties like density, boiling point, and melting point are not available in the current resources .科学的研究の応用
Synthesis and Biological Activity
- Antiprotozoal Activity : Compounds structurally related to 5-bromo-N-(2,6-diethylphenyl)nicotinamide have been synthesized and evaluated for antiprotozoal activity. In vitro studies against Trypanosoma and P. falciparum showed promising results, with some compounds exhibiting IC(50) values of less than 10 nM. These compounds also demonstrated curative effects in an in vivo mouse model for T. b. r. at low oral dosages (Ismail et al., 2003).
Receptor Binding and Pharmacology
- Receptor Affinities : Similar compounds have been studied for their binding affinities to 5-HT3 and dopamine D2 receptors. Certain derivatives showed potent affinities for both receptors, indicating potential applications in neuropsychiatric and neurological disorders (Hirokawa et al., 1998).
Cellular and Molecular Biology
- Neuronal Survival and Oxidative Stress : Nicotinamide, a closely related compound, is essential for cell growth and function. It plays a critical role in neuronal survival during oxidative stress by activating pathways like protein kinase B and modulating mitochondrial membrane potential (Zhao Zhong Chong et al., 2004).
- Stem Cell Applications : Nicotinamide has been found to promote cell survival and differentiation in human pluripotent stem cells. It acts as an inhibitor of multiple kinases, which is crucial in stem cell applications and disease treatments (Meng et al., 2018).
Metabolic Studies and Cancer Research
- Cancer Cell Metabolism : Studies on Nicotinamide Phosphoribosyltransferase (NAMPT) inhibition, which is part of the same metabolic pathway as nicotinamide, reveal significant changes in amino acids metabolism and other pathways in human cancer cells. This underscores the potential role of related compounds in cancer research (Tolstikov et al., 2014).
Nutritional Science and Aging
- Nutritional and Anti-aging Research : Nicotinamide plays a role in aging and disease through its impact on redox reactions and NAD(+)-consuming enzymes. Its supplementation can ameliorate age-associated functional defects, making it an area of interest in nutritional science and aging research (Imai & Guarente, 2014).
Agricultural and Veterinary Applications
- Poultry Science : Nicotinamide supplementation has been studied for its effects on meat quality and muscle development genes in broilers, especially under high stocking density conditions. This indicates potential applications in improving agricultural practices (Wu et al., 2019).
Clinical Nutrition
- Clinical Nutritional Applications : Nicotinamide is important in clinical nutrition due to its influence on various pathways related to cellular survival and death. Its role in disorders involving immune system dysfunction, diabetes, and aging-related diseases highlights its significance in medical nutrition (Maiese et al., 2009).
作用機序
Target of Action
The primary target of 5-bromo-N-(2,6-diethylphenyl)nicotinamide is GPI-linked NAD (P) (+)–arginine ADP-ribosyltransferase 1 . This enzyme plays a crucial role in the ADP-ribosylation process, a post-translational modification involved in various cellular processes including DNA repair, gene regulation, and apoptosis .
Mode of Action
It is believed to interact with its target enzyme, potentially altering its function and leading to changes in the adp-ribosylation process .
Biochemical Pathways
Given its target, it is likely to influence pathways involving ADP-ribosylation . The downstream effects of these changes could include alterations in DNA repair, gene regulation, and apoptosis .
Pharmacokinetics
These properties would have a significant impact on the compound’s bioavailability, determining how much of the compound reaches its target site in the body .
Result of Action
Given its target and potential mode of action, it could lead to changes in DNA repair, gene regulation, and apoptosis .
特性
IUPAC Name |
5-bromo-N-(2,6-diethylphenyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrN2O/c1-3-11-6-5-7-12(4-2)15(11)19-16(20)13-8-14(17)10-18-9-13/h5-10H,3-4H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUAYDBIWIZLROG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)NC(=O)C2=CC(=CN=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

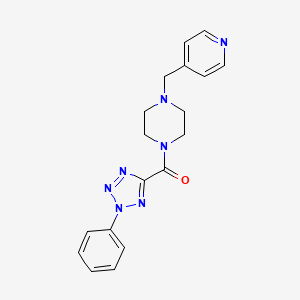
![N-(2-methoxybenzyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2932815.png)

![Methyl 5-[(4-fluorobenzoyl)amino]-1-benzothiophene-2-carboxylate](/img/structure/B2932818.png)
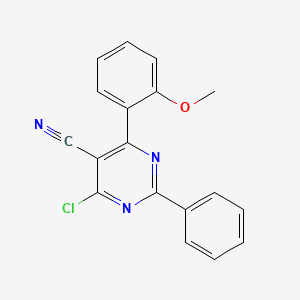
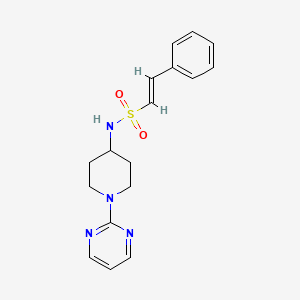
![(4R,6R)-2,8,14-Triazatricyclo[8.4.0.02,6]tetradeca-1(10),11,13-trien-4-ol](/img/structure/B2932822.png)
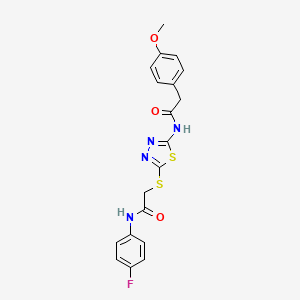

![N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2932827.png)
![methyl 4-({[6-[(4-chlorobenzyl)thio]-3-oxo[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl]acetyl}amino)benzoate](/img/structure/B2932830.png)

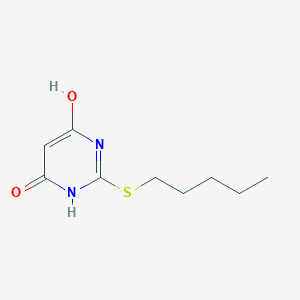
![2-((2-(2-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2932835.png)